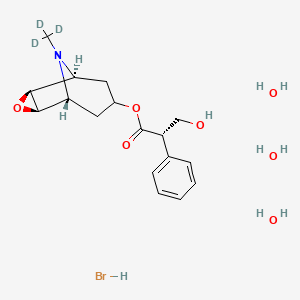
Scopolamine-d3 (hydrobromide trihydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopolamine-d3 (hydrobromide trihydrate) is a deuterated form of scopolamine, a tropane alkaloid derived from plants of the Solanaceae family, such as Hyoscyamus niger and Atropa belladonna. This compound is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Scopolamine-d3 (hydrobromide trihydrate) involves the incorporation of deuterium atoms into the scopolamine molecule. The process typically starts with the extraction of scopolamine from plant sources, followed by chemical modification to introduce deuterium. The final product is then converted into its hydrobromide trihydrate salt form through a salification process involving hydrobromic acid and crystallization .
Industrial Production Methods
Industrial production of Scopolamine-d3 (hydrobromide trihydrate) involves large-scale extraction of scopolamine from cultivated plants, followed by chemical synthesis to introduce deuterium. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Scopolamine-d3 (hydrobromide trihydrate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the carbonyl groups in the compound.
Substitution: Halogenation and other substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Scopolamine-d3 (hydrobromide trihydrate) is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of scopolamine in biological systems.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
Neuroscience Research: Utilized in studies investigating the effects of scopolamine on memory and cognition, particularly in models of Alzheimer’s disease.
Mecanismo De Acción
Scopolamine-d3 (hydrobromide trihydrate) exerts its effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By blocking these receptors, scopolamine-d3 can induce effects such as sedation, antiemesis, and mydriasis .
Comparación Con Compuestos Similares
Similar Compounds
Scopolamine (hydrobromide trihydrate): The non-deuterated form of scopolamine, used for similar applications but without the benefits of stable isotope labeling.
Hyoscyamine: Another tropane alkaloid with similar anticholinergic properties but different pharmacokinetic profiles.
Atropine: A related compound with broader clinical applications but less specificity for certain research purposes
Uniqueness
The primary uniqueness of Scopolamine-d3 (hydrobromide trihydrate) lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantification is essential .
Propiedades
Fórmula molecular |
C17H28BrNO7 |
|---|---|
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13-,14+,15-,16+;;;;/m1..../s1/i1D3;;;; |
Clave InChI |
LACQPOBCQQPVIT-GIUWABFGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br |
SMILES canónico |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















